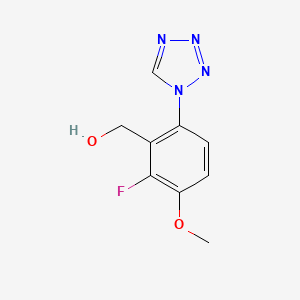
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a hydroxyphenyl group, and a chloropropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one typically involves multiple steps. One common method involves the bromination of a precursor compound, followed by further functionalization to introduce the chloropropanone group. For example, the bromination of a methyl group on a phenyl ring can be achieved using reagents such as sodium bromate and sodium bromide in the presence of sulfuric acid . The resulting bromomethyl compound can then be reacted with a chloropropanone derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The hydroxyphenyl group can be oxidized to form quinones or reduced to form phenols.
Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyphenyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Quinones or other oxidized derivatives of the hydroxyphenyl group.
Reduction: Alcohols or other reduced derivatives of the carbonyl group.
Scientific Research Applications
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-(Bromomethyl)-4-hydroxyphenyl)-3-chloropropan-2-one is unique due to the presence of both a bromomethyl group and a chloropropanone group, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a combination of functional groups that can be exploited for diverse chemical transformations and biological interactions.
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-4-hydroxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClO2/c11-5-8-4-9(13)2-1-7(8)3-10(14)6-12/h1-2,4,13H,3,5-6H2 |
InChI Key |
CTNIMQWDZKBILE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CBr)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


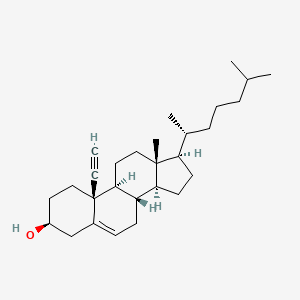
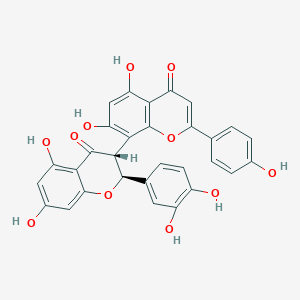

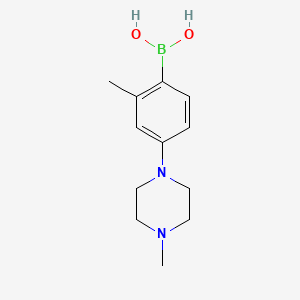
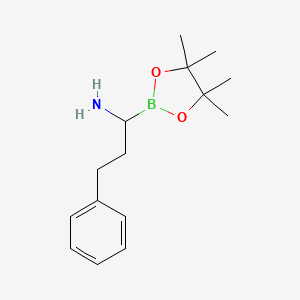
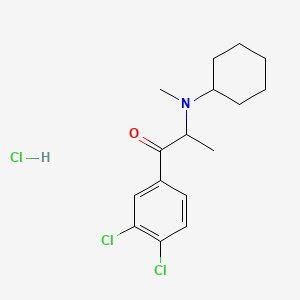
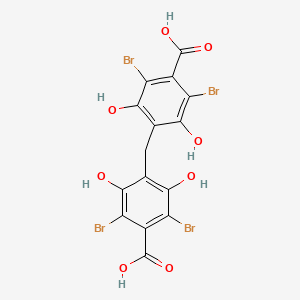
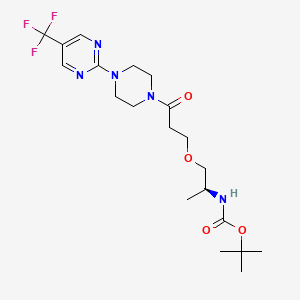
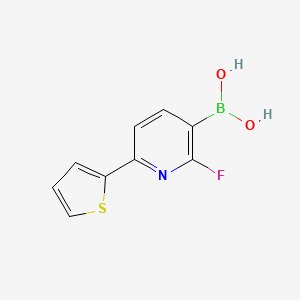

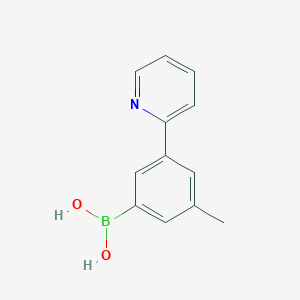
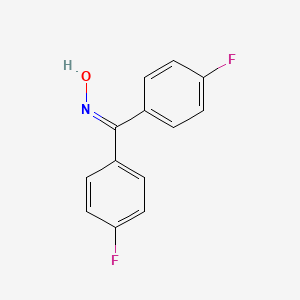
![9-ethyl-6,6-diMethyl-8-(4-Morpholinopiperidin-1-yl)-11-oxo-5a,6,11,11a-tetrahydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride](/img/structure/B14076109.png)
